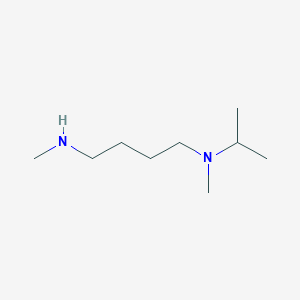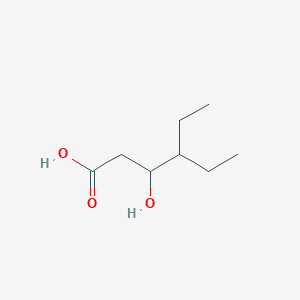
4-Ethyl-3-hydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-hydroxyhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of hexanoic acid, featuring a hydroxyl group (-OH) at the third carbon and an ethyl group (-C2H5) at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-3-hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanoic acid with ethanol, followed by the introduction of an ethyl group at the fourth carbon. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo esterification and subsequent ethylation. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 4-Ethyl-3-oxohexanoic acid or 4-Ethyl-3-carboxyhexanoic acid.
Reduction: 4-Ethyl-3-hydroxyhexanol.
Substitution: 4-Ethyl-3-chlorohexanoic acid or 4-Ethyl-3-aminohexanoic acid.
Scientific Research Applications
4-Ethyl-3-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in antiviral treatments.
Industry: It is used in the production of flavors and fragrances due to its fruity aroma.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes required for viral replication.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyhexanoic acid: Lacks the ethyl group at the fourth carbon.
4-Ethylhexanoic acid: Lacks the hydroxyl group at the third carbon.
3-Hydroxy-4-methylhexanoic acid: Has a methyl group instead of an ethyl group at the fourth carbon.
Uniqueness
4-Ethyl-3-hydroxyhexanoic acid is unique due to the presence of both the hydroxyl group and the ethyl group, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to its analogs.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-ethyl-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
BNBSKLOMIDOKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



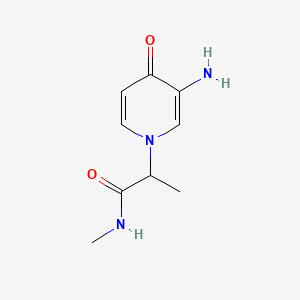
![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)
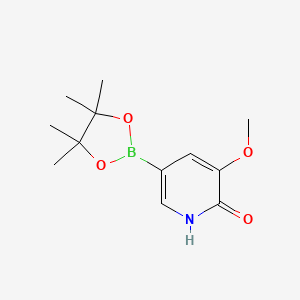

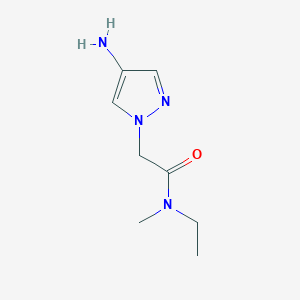
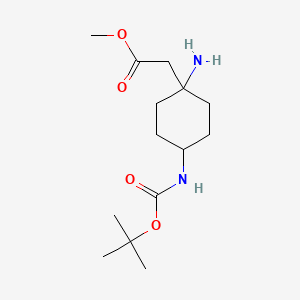
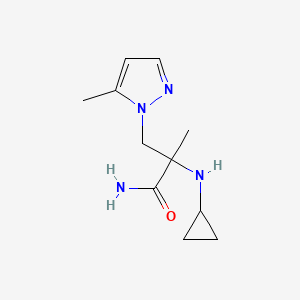
![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)
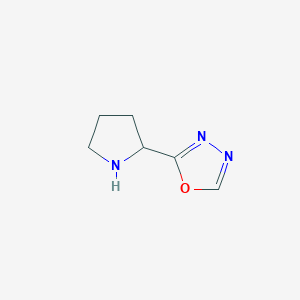


![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)
